
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate is a chemical compound with the CAS Number: 2408957-59-3 . It has a molecular weight of 212.29 . The compound is typically stored at 4 degrees Celsius and is shipped with an ice pack . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for Potassium 3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate is 1S/C8H14O4.K/c1-6(2)8(11,5(9)10)7(3,4)12-6;/h11H,1-4H3,(H,9,10);/q;+1/p-1 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
Potassium 3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate is a powder in its physical form . It has a molecular weight of 212.29 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Potassium-ion Batteries
Potassium perylene-3,4,9,10-tetracarboxylate has been explored as a new organic anode material for potassium-ion batteries, showcasing two-electron redox behavior and a theoretical capacity of 93 mA h g^-1. Optimized electrodes demonstrated stable performance over 2500 cycles, indicating its potential for energy storage applications (Wang et al., 2019).
Metal Chelation
Research on metal chelation versus internal hydrogen bonding of the α-hydroxy carboxylate group has revealed insights into the coordination chemistry of potassium citrate and its derivatives. This study underscores the unique behavior of potassium in complex formation, significantly contributing to our understanding of metal-organic frameworks (Carrell et al., 1987).
Synthetic Carboxylic Ionophores
The potassium salt of an ω-hydroxycarboxylic acid was found to form a dimeric structure with notable coordination chemistry, illustrating the potential of potassium-based compounds in the development of ion-selective sensors and transporters (Kasuga et al., 1995).
Agricultural Research
Studies on potassium in agriculture highlight the critical role of potassium in crop nutrition and stress tolerance. Research emphasizes the need for advanced study on potassium's role in soils, plant physiology, and its interaction with environmental stressors, demonstrating its importance in sustainable agriculture (Römheld & Kirkby, 2010).
Antibiotic Stability
Potassium clavulanate, a widely used antibiotic, showcases the stabilizing effect of potassium in pharmaceutical compounds. This study contributes to the understanding of drug stability and the role of potassium ions in medicinal chemistry (Fujii et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4.K/c1-6(2)8(11,5(9)10)7(3,4)12-6;/h11H,1-4H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPBVLCQFOUFSJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)(C(=O)[O-])O)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13KO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2697301.png)

![N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2697303.png)
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2697306.png)




![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)
